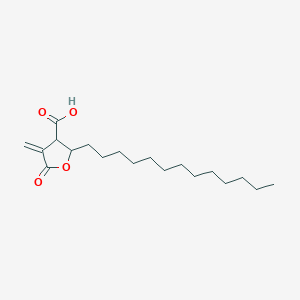

Protolichesterinic acid

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

1448-96-0 |

|---|---|

分子式 |

C19H32O4 |

分子量 |

324.5 g/mol |

IUPAC名 |

(2R,3S)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m1/s1 |

InChIキー |

WZYZDHVPSZCEEP-SJORKVTESA-N |

SMILES |

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |

異性体SMILES |

CCCCCCCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O |

正規SMILES |

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |

他のCAS番号 |

17002-28-7 1448-96-0 |

同義語 |

protolichesterinic acid protolichesterinic acid, (2R-trans)-isomer; K salt protolichesterinic acid, (2S-trans)-isome |

製品の起源 |

United States |

Biosynthesis of Protolichesterinic Acid

Elucidation of Biosynthetic Pathways and Precursors

The biosynthesis of protolichesterinic acid is understood to occur through the acetate-polymalonate pathway, a common route for the production of many lichen secondary metabolites. austplants.com.aumdpi.com This pathway involves the condensation of a fatty acid derivative with a smaller carbon fragment. wikipedia.org

The backbone of this compound is primarily derived from the head-to-tail linkage of acetate (B1210297) units. wikipedia.org Isotopic labeling studies using [1-¹⁴C]acetate have been instrumental in confirming the role of the acetate pathway. These experiments have shown that sixteen of the carbon atoms in the this compound molecule originate from acetate. rsc.org This process is analogous to fatty acid biosynthesis, where acetyl-CoA and malonyl-CoA serve as the fundamental building blocks. agriculturejournals.czijrpr.com The formation of the long aliphatic side chain of this compound is believed to follow the principles of fatty acid cycles, involving a series of condensation, reduction, dehydration, and further reduction steps. rsc.orgrsc.org The involvement of a fatty acid synthase (FAS) complex is implied in the assembly of the polyketide chain from acetate units. agriculturejournals.czskemman.is

While the majority of the carbon skeleton of this compound is built from acetate, the remaining C3 or C4 fragment is thought to be derived from precursors in the glycolytic pathway, such as pyruvate (B1213749). wikipedia.orgrsc.org Early hypotheses suggested the involvement of a C4 fragment from the tricarboxylic acid (TCA) cycle, like oxaloacetate, derived from succinic acid. rsc.org However, experiments using [1,4-¹⁴C₂]succinic acid showed almost no incorporation into this compound, suggesting that a symmetrical intermediate like succinate (B1194679) is unlikely to be the direct precursor. rsc.orgrsc.org This led to the revised hypothesis that a C3 unit, likely from pyruvate or a related precursor from the Embden-Meyerhof (glycolytic) pathway, condenses with the fatty acid derivative to complete the molecule. rsc.org

Symbiotic Influence on this compound Biosynthesis

The production of many lichen secondary metabolites, including this compound, is intrinsically linked to the symbiotic association between the fungus and the alga or cyanobacterium. rsc.orgresearchgate.net

A significant finding in the study of this compound biosynthesis is that the isolated mycobiont of Cetraria islandica does not produce the compound in submerged culture. wikipedia.orgrsc.org This indicates that the symbiotic interaction is crucial for the initiation or completion of the biosynthetic pathway. The photobiont may provide essential precursors or signaling molecules that trigger the expression of the necessary fungal genes for this compound synthesis. rsc.orgfrontiersin.org While the mycobiont possesses the genetic machinery for producing secondary metabolites, the expression of these genes often appears to be dependent on the symbiotic state. researchgate.netfrontiersin.org

Environmental and Seasonal Factors Affecting Biosynthetic Yields

The production of this compound is not constant and can be influenced by various external factors.

Research has demonstrated a distinct seasonal variation in the biosynthesis of this compound in Cetraria islandica. wikipedia.org Studies using radiolabeled precursors revealed that the incorporation of [1-¹⁴C]acetate and [1,4-¹⁴C₂]succinic acid into this compound occurs during the summer months. wikipedia.org Conversely, during the winter, the lichen shows no incorporation of these precursors, indicating that the biosynthetic pathway becomes inactive. wikipedia.orgrsc.org This seasonal fluctuation helps to explain earlier contradictory findings regarding the incorporation of succinate, as the outcomes of such experiments were dependent on the time of year they were conducted. wikipedia.org The extremely low levels of incorporation, around 0.004%, even in the active summer period, underscore that this compound biosynthesis is a very minor metabolic pathway in C. islandica. wikipedia.org

Other environmental factors such as light intensity and temperature are also known to affect the production of lichen secondary metabolites. mdpi.complos.org For instance, the degree of unsaturation in fatty acids, which are precursors to compounds like this compound, can vary with temperature. mdpi.com While specific quantitative data on how light and temperature directly impact this compound yields are not extensively detailed in the provided search results, the general principles of lichen biochemistry suggest that these factors would play a regulatory role.

Chemical Synthesis of Protolichesterinic Acid and Analogues

Total Synthesis Strategies

The initial forays into the total synthesis of protolichesterinic acid focused on creating the racemic form, a mixture containing equal amounts of both enantiomers. The first total synthesis of dl-protolichesterinic acid was achieved in 1958 by Eugene van Tamelen and Shirley Bach. Their four-step route laid the groundwork for future synthetic endeavors. wikipedia.orggoogle.com More contemporary methods have also been developed for racemic synthesis. For instance, in 1998, a stereoselective synthesis of (±)-protolichesterinic acid was reported that utilized the radical cyclization of epoxides. wikipedia.orgacs.org This approach has also been applied to the synthesis of related antitumor antibiotics like (±)-methylenolactocin. acs.org

The key steps in van Tamelen and Bach's pioneering 1958 synthesis included:

Conversion of methyl 2-hexadecenoate to methyl 3-tridecylglycidate.

Ring-opening of the glycidate with dimethyl malonate anion.

Formation of the lactonic diacid salt.

α-methylenation using formaldehyde (B43269) and diethylamine. wikipedia.org

The resulting synthetic material was confirmed to be identical to natural this compound through infrared spectroscopy and chemical transformations. wikipedia.org

With the racemic synthesis established, the next significant challenge was the development of synthetic routes that could selectively produce a single enantiomer (enantioselective) or a specific stereoisomer (diastereoselective). This is crucial, as often only one stereoisomer possesses the desired biological activity.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy elegantly incorporates existing stereocenters into the target molecule, often simplifying the synthetic route. For this compound and its analogues, compounds like D-mannitol and levulinic acid have served as effective chiral starting points. researchgate.netdntb.gov.ua For example, a formal total synthesis of (-)-protolichesterinic acid has been described starting from furan, which undergoes a copper(I)-catalyzed asymmetric cyclopropanation. nih.gov This approach leverages the inherent chirality of natural precursors to build the complex structure of the target molecule efficiently. wikipedia.orgnih.gov

Asymmetric catalysis involves the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This has become a powerful and efficient tool in modern organic synthesis. nih.gov Several catalytic asymmetric strategies have been successfully applied to the synthesis of this compound.

One notable approach involved a protecting-group-free synthesis that utilized a palladium-catalyzed Suzuki-Miyaura coupling followed by a ruthenium-catalyzed Sharpless epoxidation. wikipedia.org Another strategy employed the catalytic asymmetric hydrogenation of β-keto esters using SYNPHOS as a chiral ligand to achieve enantioselective syntheses of (-)-protolichesterinic acid and other related paraconic acids. acs.org More recently, N-heterocyclic carbene (NHC) catalysis has been used in a stereodivergent synthesis of (+)-protolichesterinic acid through the dynamic kinetic resolution of 3-acylsuccinimides. researchgate.net These methods highlight the versatility of asymmetric catalysis in creating the specific stereochemistry of this compound with high efficiency. acs.org

Specific chemical reactions that can create or transform stereocenters with a high degree of control are fundamental to the synthesis of complex molecules like this compound.

Radical Cyclization of Epoxides: This method provides a stereoselective route to polysubstituted tetrahydrofurans, which are core structures in many natural products, including this compound. acs.orgiacs.res.in In 1998, Mandal, Maiti, and Roy reported a synthesis using bis(cyclopentadienyl)titanium(III) chloride to initiate the radical cyclization of an epoxide, forming the key tetrahydrofuran (B95107) intermediate. wikipedia.orgacs.org This strategy has been successfully applied to the total synthesis of both racemic and optically active forms of several anti-tumor antibiotics, including this compound. iacs.res.innih.gov The four-step sequence involved epoxide cyclization, protection, lactone formation, and a final Jones oxidation. wikipedia.org

In a move towards more environmentally friendly synthetic methods, a novel approach using a polar radical crossover cycloaddition (PRCC) reaction was developed in 2014 by Zeller, Riener, and Nicewicz. wikipedia.orgnih.govresearchgate.net This method allows for the direct catalytic synthesis of γ-butyrolactones from simple alkene and unsaturated acid starting materials. acs.orgnih.gov The reaction is initiated by a photooxidant system using 450 nm LEDs, enabling the diastereoselective synthesis of this compound under mild conditions. wikipedia.org The proposed mechanism involves the single-electron oxidation of an alkene to form an electrophilic cation radical, which then reacts with an unsaturated acid in a cyclization cascade to furnish the desired γ-butyrolactone structure. acs.orgresearchgate.net This method represents a modular and efficient strategy for generating libraries of γ-butyrolactone compounds. acs.org

Enantioselective and Diastereoselective Synthetic Routes

Tandem Aldol (B89426)–Lactonization Reactions

A key strategy for the stereocontrolled synthesis of this compound involves a tandem aldol–lactonization reaction sequence. This approach efficiently constructs the substituted γ-butyrolactone core in a single operational step from acyclic precursors.

Researchers have successfully synthesized both enantiomers of this compound using this method. researchgate.netuum.edu.my The synthesis begins with optically active itaconate–anthracene (B1667546) adducts, which serve as chiral building blocks. researchgate.net For instance, the tandem aldol–lactonization of an enantiomerically pure dimethyl itaconate–anthracene adduct with an appropriate aldehyde (like pentadecanal (B32716) for the synthesis of this compound) proceeds to form the corresponding lactone–anthracene adducts. researchgate.net The reaction is typically facilitated by a base. Subsequent pyrolysis of these adducts removes the anthracene protecting group, yielding the final α-methylene-γ-butyrolactone product, this compound, in its enantiomerically pure form. researchgate.net

| Entry | Aldehyde | Product | Yield (%) |

| 1 | n-C14H29CHO | (+)-Protolichesterinic acid | 62 |

Table 1: Example yield for the synthesis of (+)-Protolichesterinic acid via tandem aldol-lactonization of an itaconate-anthracene adduct. Data sourced from Kongsaeree et al. (2001). researchgate.net

Palladium-Catalyzed Coupling and Ruthenium-Catalyzed Oxidation Strategies

A convergent and protecting-group-free strategy has been developed for the collective synthesis of several paraconic acids, including (+)-protolichesterinic acid. researchgate.net This methodology leverages the power of transition-metal catalysis to efficiently construct the key structural features of the molecule.

The core of this approach involves two critical steps:

Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond that attaches the long alkyl side chain to the butyrolactone precursor. The Suzuki-Miyaura coupling is well-known for its mild reaction conditions and tolerance of a wide variety of functional groups. researchgate.netlibretexts.orguwindsor.ca

Ruthenium-Catalyzed Oxidation: Following the coupling step, a ruthenium-catalyzed oxidation, specifically a Sharpless oxidation, is employed to construct the β-carboxy-γ-butyrolactone unit. researchgate.net This step is crucial for establishing the correct oxidation state and functionality on the lactone ring.

Synthetic Approaches to the γ-Butyrolactone Core and α-Methylene Moiety

The γ-butyrolactone ring and the exocyclic α-methylene group are defining structural features of this compound and are crucial for its biological activity. nih.govresearchgate.netmdpi.com Numerous synthetic methods have been developed to construct this α-methylene-γ-butyrolactone motif. nih.govresearchgate.net

Construction of the γ-Butyrolactone Core: The γ-butyrolactone skeleton is a common motif in many natural products. researchgate.netmdpi.com Synthetic strategies often involve the cyclization of a γ-hydroxy carboxylic acid derivative. Aldol reactions, as discussed previously, are a primary method where the resulting aldol adduct can be converted into a γ-hydroxy ester, which then lactonizes. researchgate.net Other approaches include the reduction of succinic anhydride (B1165640) derivatives and various cycloaddition reactions. researchgate.net The choice of method often depends on the desired stereochemistry at the substituted carbon centers of the lactone ring.

Introduction of the α-Methylene Moiety: The α-methylene group is a reactive Michael acceptor and is often installed late in the synthetic sequence. researchgate.net Common methods include:

The Reformatsky Reaction: Reacting an α-bromo ester with a ketone or aldehyde in the presence of zinc metal.

The Wittig Reaction or Horner-Wadsworth-Emmons Reaction: These olefination methods can be used on a precursor containing a ketone at the α-position of the lactone.

Mannich Reaction: Condensation of a lactone enolate with formaldehyde and an amine, followed by elimination.

Direct Methylenation: Using reagents like the Tebbe or Petasis reagent on an α-keto-lactone.

Barbier-type Allylation: The reaction of aldehydes with 3-bromomethyl-5H-furan-2-one in the presence of zinc or indium can efficiently produce the α-methylene-γ-butyrolactone structure. researchgate.net

The development of enantioselective methods, often employing transition metal or organocatalysis, has been a major focus, allowing for the controlled synthesis of chiral α-methylene-γ-butyrolactones. researchgate.netmdpi.com

Design and Synthesis of this compound Derivatives and Analogues for Biological Investigations

To explore the structure-activity relationship (SAR) and improve the biological profile of this compound, researchers have designed and synthesized various derivatives and analogues. nih.gov These studies aim to identify which parts of the molecule are essential for its activity and how modifications affect its potency and selectivity.

One study focused on synthesizing a series of α-methylene-γ-butyrolactones based on the this compound scaffold to evaluate their antimycobacterial properties. nih.gov In this work, modifications were made to the long alkyl side chain at the C-4 position of the lactone ring. The natural C13 alkyl chain was replaced with various functionalized groups, including those containing amides. nih.gov The synthesis involved creating the core α-methylene-γ-butyrolactone and then appending different side chains. The results showed that introducing an allylamide group at the C-4 position led to compounds with improved activity against Mycobacterium bovis. nih.gov

The general approach for creating such analogues involves:

Synthesizing a common intermediate that possesses the core lactone structure.

Employing versatile chemical reactions, such as amide coupling or condensation reactions, to attach a diverse library of fragments to the core structure. mdpi.comnih.gov

Purifying and characterizing the final compounds before biological evaluation. nih.gov

These investigations provide valuable insights into the pharmacophore of this compound and guide the design of new compounds with potentially enhanced therapeutic properties. nih.govnih.gov

| Compound | R Group at C-4 | Biological Target |

| This compound | n-C13H27 | Bacteria |

| Analogue 9 | CH2CH2CONH(allyl) | Mycobacterium bovis |

| Analogue 10 | CH2CH2CONH(propargyl) | Mycobacterium bovis |

| Analogue 11 | CH2CH2CONH(benzyl) | Mycobacterium bovis |

| Analogue 12 | CH2CH2CONH(cyclohexyl) | Mycobacterium bovis |

Table 2: Examples of this compound Analogues and their Biological Target. Data sourced from Hughes et al. (2005). nih.gov

Molecular and Cellular Mechanisms of Protolichesterinic Acid Action

Enzyme Inhibition and Modulation

Protolichesterinic acid has been identified as an inhibitor of several key enzymes, influencing various cellular pathways.

Selective Inhibition of Lipoxygenases (5-LOX, 12-LOX)

This compound has been shown to inhibit 5-lipoxygenase (5-LOX) and 12-lipoxygenase (12-LOX). nih.govscielo.br The inhibitory effect on 5-LOX was observed in an in vitro assay using porcine leucocytes. nih.gov Notably, this inhibition is selective, as the compound shows minimal effect on cyclooxygenase. wikipedia.org The anti-proliferative effects of this compound in some cancer cell lines are not thought to be mediated by its inhibition of 5- and 12-LOX, as the concentrations required for lipoxygenase inhibition are much higher than those needed for its anti-proliferative activity. nih.gov

| Enzyme Target | Inhibitory Activity | IC50 Value |

| 5-Lipoxygenase (5-LOX) | Pronounced Inhibitor | Not specified in provided context |

| 12(S)-Lipoxygenase (12-LOX) | Pronounced Inhibitor | 77.0 µM nih.gov |

Inhibition of DNA Polymerase Activity (HIV-1 Reverse Transcriptase)

This compound has been found to be a potent inhibitor of the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT). wikipedia.orgnih.govasm.org The 50% inhibitory dose (IC50) for this activity is 24 microM. nih.gov Kinetic studies have revealed that it acts as a mixed-type competitive inhibitor with respect to the template-primer and a noncompetitive inhibitor with respect to thymidine (B127349) 5'-triphosphate (TTP). nih.gov This suggests that its mechanism of action involves nonspecific binding to the enzyme at sites other than the substrate binding sites. nih.govthieme-connect.com

| Enzyme Target | Inhibition Mechanism | IC50 Value |

| HIV-1 Reverse Transcriptase | Mixed-type competitive inhibitor (re: template-primer), Noncompetitive inhibitor (re: TTP) | 24 µM nih.gov |

Fatty Acid Synthase Inhibition

The structural similarity of this compound to C75, a known inhibitor of fatty acid synthase (FASN), prompted investigations into its effects on this enzyme. nih.govskemman.is Studies have shown that this compound can inhibit FASN activity. skemman.isjddtonline.info In breast cancer cells that overexpress FASN, treatment with the compound led to an increase in FASN expression, suggesting a compensatory response to the inhibition of the enzyme's activity. nih.gov This inhibition of FASN is considered a primary effect, leading to secondary downstream effects. nih.gov

Effects on Cellular Bioenergetics and Metabolism

This compound significantly impacts cellular energy production and metabolic processes, particularly within the mitochondria.

Disruption of Mitochondrial Function and Morphology

Exposure to this compound induces structural changes in mitochondria. nih.gov These morphological alterations are linked to a disruption of mitochondrial function. wikipedia.orgnih.gov In cancer cells, treatment with the compound leads to changes in mitochondrial structure that are consistent with a reduction in their normal function. nih.gov Specifically, long, slender mitochondria are associated with a high rate of oxidative phosphorylation, while shorter mitochondria have been linked to a reduced rate. nih.gov Damage to the inner mitochondrial membrane can lead to a failure of oxidative phosphorylation. nih.gov In the fungus Candida tropicalis, this compound has been shown to cause mitochondrial dysfunction, contributing to its antifungal activity. iitkgp.ac.in

| Cellular Process | Effect of this compound |

| Mitochondrial Morphology | Induces structural changes, leading to shorter mitochondria nih.gov |

| Oxidative Phosphorylation | Inhibition wikipedia.orgnih.govnih.gov |

| Glycolysis | Increased wikipedia.orgnih.gov |

Enhancement of Glycolysis

This compound fundamentally alters the energy metabolism of certain cancer cells by disrupting mitochondrial function. wikipedia.org Studies on pancreatic (AsPC-1) and breast cancer (T-47D) cell lines have demonstrated that exposure to this compound leads to a measurable reduction in oxidative phosphorylation. nih.govnih.gov This inhibition of mitochondrial respiration creates a compensatory metabolic shift, forcing the cells to upregulate glycolysis to meet their energy demands. wikipedia.orgnih.govnih.gov This is evidenced by observations of increased lactate (B86563) production in cells treated with the compound, a hallmark of enhanced glycolytic flux. nih.gov The effect on mitochondrial structure and function, and the subsequent reliance on glycolysis, appears to be more pronounced in cells that already exhibit poorer mitochondrial fitness at baseline. nih.govnih.gov

Modulation of Glutathione (B108866) Metabolism and Redox Balance

The interaction of this compound with cellular redox systems is multifaceted. The compound is processed within the cell via the mercapturic acid pathway, a detoxification process that involves conjugation with glutathione (GSH). wikipedia.orgnih.gov This initial step consumes cellular glutathione. nih.govnih.gov

Paradoxically, this initial depletion triggers a compensatory response. Studies have shown that after 24 hours of exposure, the total intracellular glutathione levels are significantly increased. nih.govd-nb.info This suggests that the cell responds to the consumption of glutathione by stimulating its de novo synthesis. nih.govnih.gov For instance, in AsPC-1 and T-47D cancer cells, total glutathione levels rose by 42% and 57%, respectively, after a 24-hour treatment period. nih.gov

Table 1: Effect of this compound on Glutathione Levels in Cancer Cells An interactive table summarizing the percentage increase in total intracellular glutathione (GSH) after exposure to this compound.

| Cell Line | Exposure Time (hours) | % Increase in Total GSH |

| AsPC-1 (Pancreatic Cancer) | 6 | 37% |

| AsPC-1 (Pancreatic Cancer) | 24 | 42% |

| T-47D (Breast Cancer) | 24 | 57% |

Induction of Programmed Cell Death

This compound has been shown to induce programmed cell death, or apoptosis, in various cell types, although the specific molecular pathways can differ depending on the biological context. researchgate.netnih.gov

Apoptosis Induction and Caspase Activation Pathways

A key mechanism through which this compound induces apoptosis is the activation of caspases, a family of proteases that execute the cell death program. researchgate.net In human HeLa cancer cells, the pro-apoptotic effect of this compound is associated with the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. researchgate.net

Caspase-9 activation points to the involvement of the intrinsic or mitochondrial pathway of apoptosis. nih.gov This pathway is typically initiated by intracellular stress and the release of cytochrome c from the mitochondria. nih.gov

Caspase-8 activation is the hallmark of the extrinsic or death receptor pathway, which is triggered by the binding of extracellular ligands to transmembrane death receptors. nih.gov

The ability of this compound to activate both initiator caspases suggests it may trigger apoptosis through multiple converging pathways. researchgate.net Research has shown that the compound works synergistically with the chemotherapeutic drug doxorubicin (B1662922), leading to higher caspase activation and increased cytotoxicity in HeLa cells compared to either agent alone. researchgate.net

Role of Intracellular Reactive Oxygen Species (ROS) Accumulation

The role of reactive oxygen species (ROS) in this compound-induced apoptosis appears to be highly context-dependent. As noted previously, studies on human pancreatic and breast cancer cells have not found an increase in ROS levels following treatment. nih.govnih.govd-nb.info

In contrast, the antifungal mechanism of this compound against the pathogen Candida tropicalis is strongly linked to ROS accumulation. nih.govnih.gov In this context, the compound causes mitochondrial dysfunction, leading to a significant increase in intracellular ROS. nih.govwormbase.org This accumulation of ROS is a critical factor that drives the fungal cell toward apoptosis. nih.govresearchgate.net Therefore, while ROS generation is a key weapon in the compound's antifungal arsenal, it does not appear to be the primary mechanism for inducing apoptosis in the human cancer cells studied. nih.govresearchgate.net

Involvement of Calcium Ion Signaling

Intracellular calcium (Ca2+) is a crucial second messenger involved in a multitude of cellular processes, including apoptosis. nih.gov Evidence demonstrates that this compound can modulate calcium signaling. nih.govresearchgate.net Specifically, in its action against C. tropicalis, treatment with the compound was found to trigger calcium ion signaling. nih.govnih.gov This disruption of calcium homeostasis is considered part of the cascade of events, alongside ROS accumulation and mitochondrial damage, that culminates in apoptotic cell death in the fungus. nih.govresearchgate.net

Alterations in Pro- and Anti-apoptotic Protein Expression (e.g., Bim, Bid)

This compound can modulate the delicate balance between pro- and anti-apoptotic proteins of the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. researchgate.netresearchgate.net These proteins control the integrity of the mitochondrial outer membrane. oncotarget.com

A study investigating the synergistic effect of this compound and doxorubicin in HeLa cells revealed specific changes in the expression of key pro-apoptotic "BH3-only" proteins. researchgate.net The combined treatment led to:

An increase in the expression of the protein Bim . researchgate.net Bim is a potent activator of apoptosis that can neutralize anti-apoptotic Bcl-2 proteins or directly activate the pro-apoptotic proteins Bax and Bak. oncotarget.commdpi.com

The appearance of the cleaved form of Bid (tBid). researchgate.net Bid is typically cleaved by caspase-8 in the extrinsic pathway, and the resulting tBid fragment translocates to the mitochondria to amplify the apoptotic signal. mdpi.com

The upregulation of Bim and cleavage of Bid provide a mechanistic link for how this compound sensitizes cancer cells to apoptosis by tipping the cellular balance in favor of cell death. researchgate.net

Table 2: Summary of Pro-Apoptotic Mechanisms of this compound An interactive table summarizing key molecular events in this compound-induced apoptosis.

| Mechanism | Key Event | Affected Proteins/Molecules | Cell Type/Organism |

| Caspase Activation | Activation of initiator and executioner caspases | Caspase-3, Caspase-8, Caspase-9 | HeLa (Human Cancer) |

| ROS Accumulation | Increased intracellular ROS | Reactive Oxygen Species | Candida tropicalis |

| Calcium Signaling | Triggering of Ca2+ signals | Calcium Ions (Ca2+) | Candida tropicalis |

| Protein Expression | Upregulation of pro-apoptotic proteins | Bim, Bid (cleaved) | HeLa (Human Cancer) |

Receptor and Transcriptional Factor Modulation

This compound and its derivatives have been shown to modulate key intracellular signaling pathways through interaction with specific receptors and transcription factors. These interactions are central to its observed biological activities.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Research has identified derivatives of this compound as potent activators of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a crucial transcription factor involved in lipid metabolism, inflammation, and cellular differentiation. nih.govnih.gov The activation is particularly noted with derivatives that possess an α-methylene-γ-lactone moiety, which acts as a Michael acceptor. nih.govnih.gov

Studies using macrophage cell lines have demonstrated that specific α-methylene-γ-lactone derivatives of this compound can function as dual activators of both PPARγ and Nrf2. nih.govnih.gov This activation leads to the upregulation of PPARγ target genes, such as the scavenger receptor CD36 and Dectin-1. nih.gov The ability of these compounds to activate PPARγ suggests a mechanism for their anti-inflammatory and metabolic regulatory effects. nih.gov PPARγ activation is known to modulate fatty acid storage, glucose metabolism, and stimulate adipogenesis. nih.gov

Table 1: Research Findings on this compound Derivatives and PPARγ Activation

| Compound Type | Key Finding | Affected Target Genes | Cell Type | Reference |

|---|

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

This compound and its derivatives have been shown to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. nih.govresearchgate.netnih.gov Nrf2 is a primary transcription factor that regulates the cellular antioxidant response by controlling the expression of a wide array of cytoprotective genes. researchgate.netjournalmeddbu.com The activation of Nrf2 by this compound derivatives is often linked to the presence of an α,β-unsaturated lactone structure, which can react with cellular sensors like Keap1, the primary repressor of Nrf2. nih.govresearchgate.net

Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. researchgate.net Studies have shown that α-methylene-γ-lactone derivatives of this compound induce the expression of Nrf2 target genes such as NAD(P)H quinone dehydrogenase 1 (NQO-1) and heme oxygenase-1 (HO-1) in macrophages. nih.gov This activation of the Nrf2/ARE pathway may contribute to the protective effects of these compounds against oxidative stress. researchgate.net Interestingly, even as this compound is processed and expelled from cells via the mercapturic pathway which consumes glutathione, glutathione levels were found to increase, implying an enhanced synthesis regulated by Nrf2. nih.gov

Table 2: Research Findings on this compound Derivatives and Nrf2 Activation

| Compound Type | Key Finding | Affected Target Genes | Cell Type | Reference |

|---|---|---|---|---|

| α-methylene-γ-lactones | Potent dual activators of Nrf2 and PPARγ. | NQO-1, HO-1 | Macrophages | nih.govnih.gov |

Regulation of Oncogenic Signaling Pathways (e.g., HER2, ERK1/2, AKT)

This compound has been found to modulate critical oncogenic signaling pathways, including those driven by HER2, ERK1/2, and AKT. skemman.isbjbabs.org The HER2 (Human Epidermal Growth Factor Receptor 2) receptor tyrosine kinase is a key driver in some forms of breast cancer, and its activation triggers downstream pathways like the Ras/Raf/MEK/ERK (MAPK) and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation. waocp.org

In HER2-overexpressing SK-BR-3 breast cancer cells, treatment with this compound resulted in a significant decrease in the phosphorylation of both ERK1/2 and AKT. skemman.is This suggests that this compound can inhibit the signaling cascade downstream of the HER2 receptor. One proposed mechanism is the inhibition of fatty acid synthase (FASN), which in turn leads to a transcriptional repression of the HER2 receptor. skemman.is Another study reported that this compound decreased the expression of HER2, which was mediated by the downregulation of the ERK1/2 and AKT signaling mechanisms. bjbabs.orgresearchgate.net However, these effects were not observed in the T-47D breast cancer cell line, indicating a degree of cell-type specificity in the action of this compound. skemman.isbjbabs.org

Table 3: Effects of this compound on Oncogenic Signaling Pathways

| Cell Line | Effect on HER2 | Effect on p-ERK1/2 / Total ERK1/2 | Effect on p-AKT / Total AKT | Reference |

|---|---|---|---|---|

| SK-BR-3 (Breast Cancer) | Transcriptional repression (secondary effect) | Significantly decreased ratio | Significantly decreased ratio | skemman.is |

| Breast Cancer Cells | Decreased expression | Downregulated | Downregulated | bjbabs.orgresearchgate.net |

Impact on Membrane Transport Systems and Ion Channels

This compound influences cellular homeostasis by affecting membrane transport systems, particularly those involved in cell volume regulation.

Reduction of LRRC8A Expression

A significant molecular effect of this compound is the reduction of Leucine-Rich Repeat-Containing protein 8A (LRRC8A) expression. researchgate.netnih.gov LRRC8A is an essential component of the volume-regulated anion channel (VRAC), also known as the volume-sensitive organic osmolyte/anion channel (VSOAC). researchgate.netnih.govnih.gov This channel plays a critical role in regulatory volume decrease (RVD), a process where cells that have swollen due to hypotonic stress release osmolytes to restore their normal volume. physiology.orgihrdni.org

In a study using human lung cancer cells (A549), exposure to this compound (20 µg/mL for 24 hours) led to a 25% reduction in the protein expression of LRRC8A. researchgate.netnih.gov This finding directly links this compound to the molecular machinery of cell volume regulation. nih.gov The reduction in LRRC8A expression is a key mechanism underlying the compound's impact on the release of organic osmolytes. researchgate.netfrontiersin.org

Table 4: Effect of this compound on LRRC8A Expression

| Cell Line | Treatment | Observed Effect | Reference |

|---|

Modulation of Volume-Sensitive Organic Osmolyte Release (e.g., Taurine)

As a direct consequence of its effect on LRRC8A expression, this compound modulates the volume-sensitive release of organic osmolytes, such as taurine (B1682933). researchgate.netfrontiersin.org Taurine is a crucial organic osmolyte involved in maintaining cell volume in many mammalian cells. nih.gov Following osmotic cell swelling, cells activate the VSOAC to release taurine and other osmolytes, thereby driving water out of the cell and restoring volume. physiology.orgnih.gov

Studies have demonstrated that exposing human lung cancer cells (A549) to this compound significantly inhibits the release of taurine during hypotonic stress. researchgate.netnih.gov Specifically, treatment with 20 µg/mL of this compound for 24 hours reduced the volume-sensitive release of taurine by 60% following osmotic cell swelling. nih.gov This effect is more potent than that of C75, another γ-lactone, suggesting that the length of the fatty acid chain in this compound enhances its inhibitory action. nih.gov This inhibition of taurine release is a functional consequence of the reduced LRRC8A protein expression, highlighting a clear mechanism from gene expression to cellular function. researchgate.netnih.gov

Table 5: Effect of this compound on Volume-Sensitive Taurine Release

| Cell Line | Treatment | Conditions | Observed Effect | Reference |

|---|

Effects on Cellular Membrane Permeability (e.g., Potassium ion release, Propidium (B1200493) iodide influx)

This compound has been demonstrated to exert significant effects on the cellular membrane, a critical barrier for maintaining cellular integrity and function. Damage to this membrane leads to a loss of selective permeability, resulting in the uncontrolled passage of ions and other molecules, which can ultimately trigger cell death. The impact of this compound on membrane permeability has been primarily investigated through assays that measure the influx of membrane-impermeable dyes and the efflux of intracellular ions.

One of the key indicators of compromised membrane integrity is the influx of propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells. nih.gov However, in cells with damaged membranes, PI can enter and bind to nucleic acids, producing a significant red fluorescence. nih.gov Studies on the fungus Candida tropicalis have shown that treatment with this compound leads to a dose-dependent increase in PI uptake. nih.gov Confocal microscopy has visually confirmed that cells exposed to the compound exhibit a marked increase in red fluorescence compared to untreated cells, indicating that this compound damages the fungal cell membrane. nih.gov This damage disrupts the membrane's permeability barrier. nih.gov

Further evidence of membrane disruption comes from the measurement of potassium ion (K+) release. The cell membrane maintains a high intracellular concentration of potassium ions, and any damage that increases permeability will cause these ions to leak out into the surrounding environment. nih.gov Research has confirmed that treating C. tropicalis with this compound results in a notable release of potassium ions. nih.govnih.govresearchgate.netresearchgate.networmbase.orgresearchgate.netdntb.gov.ua This effect was observed within a short treatment period, with significant potassium efflux recorded after just 25 minutes of exposure, comparable to the effects of the known antifungal agent amphotericin B. nih.gov The loss of intracellular potassium is a clear sign that this compound destructs the cell membrane, leading to its permeabilization. nih.gov

Research Findings on this compound and Membrane Permeability in Candida tropicalis

| Assay | Observation | Implication |

| Propidium Iodide (PI) Influx | Increased red fluorescence in treated cells. nih.gov | Loss of membrane integrity, allowing the dye to enter. nih.gov |

| Potassium Ion (K+) Release | Significant efflux of potassium ions from treated cells. nih.gov | Compromised membrane barrier function leading to ion leakage. nih.gov |

Structure Activity Relationship Sar Studies of Protolichesterinic Acid

Identification of Key Structural Determinants for Biological Efficacy

Importance of the Carboxylic Acid Group

Research has unequivocally identified the carboxylic acid group as a critical pharmacophore for the biological activity of protolichesterinic acid. wikipedia.org Its presence is considered essential for many of the compound's therapeutic effects. For instance, in studies investigating its inhibitory action, the carboxylic acid moiety is often implicated in key interactions with biological targets. wikipedia.org Modification or esterification of this group generally leads to a significant reduction or complete loss of activity, underscoring its importance. This principle is not unique to this compound, as the carboxylic acid group is a common feature in many biologically active molecules, where it often participates in hydrogen bonding and electrostatic interactions within enzyme active sites or receptor binding pockets.

Comparative SAR with Related Lichen Secondary Metabolites and Paraconic Acids

To further elucidate the structural requirements for activity, comparative SAR studies with related lichen secondary metabolites and other paraconic acids have been conducted. These studies provide valuable insights by highlighting how subtle structural variations can lead to significant differences in biological effects.

This compound belongs to the family of paraconic acids, which are characterized by a γ-butyrolactone skeleton with a carboxylic acid group at the C-3 position. researchgate.net A closely related compound is lichesterinic acid, which differs from this compound in the saturation of the exocyclic bond. Comparative studies have shown that both compounds exhibit biological activities, but often with varying potencies. For example, in a study evaluating their antitrypanosomal activity against Trypanosoma brucei brucei, this compound showed a significantly lower minimum inhibitory concentration (MIC) than lichesterinic acid, indicating higher potency. researchgate.net

| Compound | Organism | Activity | MIC (µM) |

| This compound | Trypanosoma brucei brucei | Antitrypanosomal | 6.30 |

| Lichesterinic acid | Trypanosoma brucei brucei | Antitrypanosomal | 12.5 |

Data sourced from a 2022 study on the antitrypanosomal activity of constituents from the lichen Cetraria islandica. researchgate.net

Broader comparisons with other classes of lichen secondary metabolites, such as depsides and depsidones, have also been performed. A study investigating the inhibitory activity of various lichen compounds against the Escherichia coli RecA protein, a key enzyme in the bacterial SOS response, revealed that this compound was a potent inhibitor. unimore.it The study compared its activity with other paraconic acids, depsides, and depsidones, providing a basis for a comparative SAR analysis.

| Compound Class | Compound | Organism | Target | Activity | IC₅₀ (µM) |

| Paraconic Acids | This compound | Escherichia coli | RecA protein | Inhibition | 14.2 ± 1.4 |

| Lichesterinic acid | Escherichia coli | RecA protein | Inhibition | ~25-30 | |

| Depsides | Divaricatic acid | Escherichia coli | RecA protein | Inhibition | ~25-30 |

| Perlatolic acid | Escherichia coli | RecA protein | Inhibition | ~25-30 | |

| Sphaerophorin | Escherichia coli | RecA protein | Inhibition | 42.6 ± 4.6 | |

| Tumidulin | Escherichia coli | RecA protein | Inhibition | ~25-30 | |

| Depsidones | α-Collatolic acid | Escherichia coli | RecA protein | Inhibition | ~25-30 |

| Lobaric acid | Escherichia coli | RecA protein | Inhibition | ~25-30 | |

| Pseudo-depsidone | Epiphorellic acid | Escherichia coli | RecA protein | Inhibition | ~25-30 |

Data sourced from a 2017 study on the inhibitory activity of lichen secondary metabolites against Escherichia coli RecA protein. unimore.it

These comparative data highlight that while several lichen metabolites from different structural classes exhibit inhibitory activity, this compound stands out with a notably lower IC₅₀ value in this specific assay, suggesting a particularly favorable interaction with the target protein. The structural differences between these classes—the ester linkages in depsides, the ether and ester linkages in depsidones, and the unique γ-lactone structure of paraconic acids—all contribute to their differential biological activities.

Biological Activities and Preclinical Investigations

Antimicrobial Efficacy

Protolichesterinic acid demonstrates broad-spectrum antimicrobial properties, with studies confirming its activity against a variety of pathogenic bacteria and fungi. researchgate.netresearchgate.net

The compound has shown significant antibacterial effects, in some cases exceeding the potency of standard antibiotics like ciprofloxacin (B1669076). wikipedia.org Its activity has been documented against both Gram-positive and Gram-negative bacteria. Early investigations in the 1950s identified it as an active substance against Mycobacterium tuberculosis, Streptococcus pyogenes, and Staphylococcus aureus. scispace.com More recent studies have confirmed and expanded upon these findings, demonstrating potent activity against clinically relevant strains. For instance, this compound isolated from Usnea albopunctata showed strong effects against Klebsiella pneumoniae and Vibrio cholerae. wikipedia.orgresearchgate.net It is also active against methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori, with MIC values for the latter ranging from 16 to 64 µg/mL. wikipedia.orgasm.org

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 0.25 µg/mL | wikipedia.orgresearchgate.net |

| Vibrio cholerae | 0.5 µg/mL | wikipedia.orgresearchgate.net |

| Helicobacter pylori | 16 - 64 µg/mL | asm.org |

| Staphylococcus aureus | Active | wikipedia.orgscispace.com |

| Bacillus subtilis | Active | scispace.comnih.gov |

| Escherichia coli | Active | nih.gov |

| Pseudomonas aeruginosa | Active | nih.gov |

This compound's antifungal properties have been investigated, revealing significant potency against medically important fungi. researchgate.net Its activity against Trichophyton rubrum was found to be more potent than the standard antifungal agent amphotericin B. wikipedia.orgresearchgate.net The compound is also effective against several Candida species, which are responsible for opportunistic infections in humans. nih.gov A study focusing on its effects against Candida tropicalis established a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. researchgate.netnih.gov

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Trichophyton rubrum | 0.12 µg/mL | researchgate.net |

| Candida tropicalis | 2 µg/mL | researchgate.netnih.gov |

Research into the mechanism of action of this compound has included studies on its interference with microbial morphology. In a morphological interference assay involving Candida tropicalis, treatment with the compound led to an enhanced inhibition of hyphae. researchgate.netnih.gov The inhibition of the yeast-to-hyphal transition is a crucial antifungal strategy, as the hyphal form is often associated with virulence and tissue invasion.

Time-kill kinetic assays are performed to understand the pharmacodynamics of an antimicrobial agent by measuring the rate of microbial killing over time. A time-kill assay conducted with Candida tropicalis demonstrated that this compound is fungicidal. researchgate.netnih.gov The study revealed that the maximum rate of killing occurred between 2 and 6 hours of exposure to the compound. researchgate.netnih.govresearchgate.net This rapid action highlights its potential as an effective antifungal agent.

To assess the potential therapeutic utility of this compound, its efficacy has been tested in a living organism. In an in vivo model using Caenorhabditis elegans infected with Candida tropicalis, treatment with this compound significantly enhanced the survival of the infected nematodes. researchgate.net This finding suggests that the compound retains its antifungal activity in a biological system and can confer a protective effect against a fungal infection.

Antitumor and Antiproliferative Activities

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines, making it a compound of interest in oncological research. nih.govmdpi.com Studies have shown it to be effective against cell lines originating from breast cancer, pancreatic cancer, multiple myeloma, and cervical cancer, among others. nih.govmdpi.com

The mechanisms underlying its anticancer effects are multifaceted. Research indicates that this compound disrupts mitochondrial function by inhibiting oxidative phosphorylation and promoting glycolysis in cancer cells. nih.govnih.gov Following exposure, cancer cells exhibit structural changes in their mitochondria. nih.gov The compound is also processed within the cells via the mercapturic pathway, which involves conjugation with glutathione (B108866). nih.govnih.gov Furthermore, some studies suggest it may act as a competitive inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers. mdpi.comskemman.is In certain cell lines, such as HeLa, this compound has been shown to synergistically enhance the apoptotic effects of conventional chemotherapy drugs like doxorubicin (B1662922). nih.gov

Table 3: Antitumor and Antiproliferative Activity of this compound

| Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|

| T-47D | Breast Cancer | Anti-proliferative, Mitochondrial disruption | nih.govmdpi.comnih.gov |

| SK-BR-3 | Breast Cancer | Anti-proliferative | mdpi.com |

| AsPC-1 | Pancreatic Cancer | Anti-proliferative, G1 phase cell cycle arrest | nih.govmdpi.comnih.gov |

| RPMI 8226 | Multiple Myeloma | Anti-proliferative, Pro-apoptotic | mdpi.com |

| U266 | Multiple Myeloma | Anti-proliferative, Pro-apoptotic | mdpi.com |

| HeLa | Cervical Cancer | Synergistic apoptosis with doxorubicin | mdpi.comnih.gov |

| K562 | Chronic Myelogenous Leukemia | Anti-proliferative | mdpi.comnih.gov |

| SH-SY5Y | Neuroblastoma | Anti-proliferative | mdpi.comnih.gov |

In vitro Studies on Diverse Cancer Cell Lines

This compound has demonstrated significant anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines in laboratory settings. Its efficacy has been noted in breast, pancreatic, leukemia, and cervical cancer cells, among others. The compound's mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and interference with key metabolic pathways essential for tumor growth. nih.govnih.gov

In breast cancer, this compound has shown activity against cell lines such as T-47D, SK-BR-3, and ZR-75-1. nih.govskemman.isencyclopedia.pub For the T-47D and AsPC-1 (pancreatic cancer) cell lines, the IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—were determined to be 3.7 µg/mL and 3.5 µg/mL, respectively. nih.gov Studies on T-47D and ZR-75-1 cells revealed a significant reduction in DNA synthesis upon treatment. nih.gov A key mechanism in HER2-positive breast cancer cells (SK-BR-3) appears to be the inhibition of fatty acid synthase (FASN), a crucial enzyme for cancer cell metabolism. skemman.is This inhibition leads to a downstream reduction in the expression of the HER2 receptor and disruption of the ERK1/2 and AKT signaling pathways that promote cancer cell survival. nih.gov

The compound also induces apoptosis in multiple myeloma cell lines RPMI 8226 and U266 and causes a G1 phase cell cycle arrest in the pancreatic carcinoma line AsPC-1. nih.gov In HeLa cervical cancer cells, this compound induces apoptosis through a caspase-dependent pathway, activating caspases-3, -8, and -9. researchgate.netscielo.br Furthermore, it has been shown to inhibit the growth of the K-562 erythro-leukaemia cell line, where it also causes morphological changes consistent with apoptosis. nih.gov One proposed mechanism for its anticancer action is the inhibition of DNA ligase, an enzyme involved in DNA replication and repair. researchgate.net Notably, the anti-proliferative effects of this compound appear selective, as it does not affect the survival of normal human skin fibroblasts at similar concentrations. nih.govskemman.is

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| T-47D | Breast Carcinoma | Anti-proliferative, Inhibition of DNA synthesis, IC₅₀ of 3.7 µg/mL | nih.govnih.gov |

| SK-BR-3 | Breast Carcinoma (HER2+) | Anti-proliferative, Inhibition of FASN, Decreased HER2 expression | nih.govskemman.is |

| ZR-75-1 | Breast Carcinoma | Anti-proliferative, Inhibition of DNA synthesis | nih.govencyclopedia.pub |

| AsPC-1 | Pancreatic Carcinoma | G1 phase cell cycle arrest, IC₅₀ of 3.5 µg/mL | nih.govnih.gov |

| RPMI 8226 | Multiple Myeloma | Pro-apoptotic | nih.gov |

| U266 | Multiple Myeloma | Pro-apoptotic | nih.gov |

| HeLa | Cervical Cancer | Pro-apoptotic (caspase-3, -8, -9 activation) | researchgate.netscielo.br |

| K-562 | Erythro-leukaemia | Anti-proliferative, Pro-apoptotic | nih.govscielo.br |

In vivo Antitumor Efficacy in Murine Models

While extensive in vitro data highlights the anticancer potential of this compound, research on its efficacy in treating established tumors within living organisms (murine models) is limited in the available scientific literature. One study performed an in vivo tumorigenicity assay where A549 lung cancer cells were pretreated with an acetone (B3395972) extract of the lichen Flavocetraria cucullata, which contains this compound as a subcomponent, before being injected into mice. This pretreatment was found to inhibit the formation of tumors. However, this experimental design assesses the ability to prevent tumor establishment rather than the efficacy of treating existing tumors. To date, studies detailing the administration of purified this compound to treat established tumors in murine models, including data on tumor volume reduction and survival rates, have not been extensively reported.

Synergistic Interactions with Conventional Chemotherapeutic Agents

This compound has been shown to work synergistically with established anticancer drugs, potentially enhancing their therapeutic effects and allowing for lower, less toxic doses. skemman.is

A significant synergistic effect was observed when this compound was combined with doxorubicin in treating the HeLa cervical cancer cell line. nih.gov The mechanism behind this synergy involves an amplification of apoptosis. researchgate.net The combination treatment led to higher activation of caspases-3, -8, and -9 than either agent alone. researchgate.netnih.gov This enhanced apoptotic signaling was further associated with an increased expression of the pro-apoptotic protein Bim and the cleavage of Bid, another protein involved in the apoptotic cascade. researchgate.netnih.gov This synergistic cytotoxicity was specific, as it was not observed in SH-SY5Y neuroblastoma or K-562 leukemia cells. nih.gov

In the context of breast cancer, this compound demonstrates synergy with lapatinib, a targeted therapy drug that inhibits the HER2 receptor. aacrjournals.org This effect was particularly significant in the HER2-positive SK-BR-3 breast cancer cell line. aacrjournals.org The proposed mechanism is linked to the ability of this compound to inhibit fatty acid synthase (FASN), an enzyme that is often overexpressed in HER2-positive cancers and contributes to therapy resistance. skemman.isaacrjournals.org By inhibiting FASN, this compound may counteract a key survival mechanism in these cancer cells, thereby increasing their sensitivity to lapatinib. aacrjournals.org

Anti-inflammatory and Immunomodulatory Properties

This compound exhibits notable anti-inflammatory and immunomodulatory activities. A primary mechanism for its anti-inflammatory effect is the selective inhibition of 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes, which are potent mediators of inflammation. wikipedia.orgnih.govwikiwand.com This inhibition occurs with minimal effect on the cyclooxygenase (COX) enzyme, indicating a specific mode of action. wikipedia.org The anti-proliferative effects of the compound on certain malignant cells and mitogen-stimulated lymphocytes are thought to be related to this 5-LOX inhibitory activity. nih.gov

The compound's effects on the immune system appear to be cell-type specific. Studies have reported that this compound has an immunomodulatory effect on lymphocytes. nih.gov However, when tested on human monocyte-derived dendritic cells, purified this compound was found to be inactive in modulating the secretion of the cytokines IL-10 and IL-12p40. In studies of a whole aqueous extract of Cetraria islandica, the immunomodulatory activity on dendritic cells was attributed to its polysaccharide components, not the lichen acids.

Antiviral Activities

Research into the antiviral properties of this compound has identified it as an inhibitor of the human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT). wikipedia.org This enzyme is critical for the replication cycle of HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. nih.govnih.govyoutube.com By inhibiting the DNA polymerase activity of HIV-1 RT, this compound demonstrates potential as a scaffold for the development of novel antiviral agents. wikipedia.org

Antitrypanosomal Activity

This compound has demonstrated very significant activity against the parasite Trypanosoma brucei brucei, the causative agent of trypanosomiasis (African sleeping sickness). nih.govresearchgate.net In an in vitro assay, it was shown to be a potent trypanocidal agent with a Minimum Inhibitory Concentration (MIC) of 6.30 µM. nih.govresearchgate.net This activity highlights its potential as a lead compound for the development of new treatments for this neglected tropical disease. encyclopedia.pub

Identification of Putative Molecular Targets through Docking Studies

To elucidate the mechanism behind its antitrypanosomal activity, computational molecular docking studies have been performed. nih.govresearchgate.net These studies investigated the binding affinity of this compound to several key enzymes in Trypanosoma brucei. The results revealed a strong binding affinity to multiple potential molecular targets that are crucial for the parasite's survival. nih.gov These putative targets include:

Riboflavin kinase: An enzyme essential for vitamin B2 metabolism.

Sterol-14α-demethylase (CYP51): A critical enzyme in the biosynthesis of sterols for the parasite's cell membrane. nih.govresearchgate.net

Rohdesain: A major cysteine protease involved in various physiological processes of the parasite. nih.gov

Glutathione synthetase: An enzyme vital for the parasite's antioxidant defense system. nih.govresearchgate.net

The docking analysis suggested that the hydrophobicity of the this compound molecule plays a significant role in its strong affinity for these targets. nih.govresearchgate.net

Melanogenesis and Pigmentation Modulation

This compound, a naturally occurring γ-lactone isolated from lichens such as Cetraria islandica, has been investigated for its effects on melanogenesis, the process of melanin (B1238610) production. researchgate.netthieme-connect.com Research into its role in pigmentation has yielded varied and sometimes contradictory results, suggesting a complex modulatory activity.

Detailed Research Findings

Studies on the influence of this compound on pigmentation have been conducted primarily using B16 mouse melanoma cell lines. researchgate.netthieme-connect.comresearchgate.net In one line of investigation, this compound was identified as a positive mediator of pigmentation. thieme-connect.com At a non-toxic concentration of 5µM, it was found to cause a significant increase in melanin content in B16 melanoma cells, both with and without exposure to UVB irradiation. thieme-connect.comresearchgate.net One study reported that this increase in melanin was a direct result of increased activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, with activity levels peaking at four hours. researchgate.neteuropa.eu

However, other research presents conflicting findings. A separate study, also using B16 melanoma cells at a 5µM concentration, confirmed the increase in melanin content but reported that this did not correlate with an increase in tyrosinase activity. thieme-connect.comresearchgate.net This suggests that this compound might mediate pigmentation through pathways independent of direct tyrosinase activation in this model. thieme-connect.com Further complicating the picture, another study tested various lichen-derived compounds and reported that this compound did not inhibit tyrosinase activity. researchgate.net

Adding another layer of complexity, research involving specific stereoisomers of the compound has shown opposite effects. One patent describes that (+)-protolichesterinic acid actually leads to a 10% to 20% decrease in melanin levels at concentrations between 0.5 and 2 µM. google.com This inhibitory effect on pigmentation is supported by studies on extracts from Cetraria islandica. A chloroform-methanol extract, rich in lichen acids, demonstrated a significant reduction in melanin levels and inhibited tyrosinase in human melanoma (MeWo) cells. encyclopedia.pub Furthermore, the extract was shown to inhibit melanogenesis in a zebrafish embryo model, leading to reduced pigmentation. encyclopedia.pub

These divergent findings indicate that the effect of this compound on melanogenesis may be highly dependent on the specific isomer used, the concentration, the experimental model (e.g., mouse vs. human cells, in vitro vs. in vivo), and the specific pathways being measured. researchgate.netthieme-connect.comgoogle.comencyclopedia.pub

Table 1: Effects of this compound on Melanogenesis

Table 2: Compound Names Mentioned in the Article

Future Directions and Emerging Research Perspectives

Further Elucidation of Undiscovered Molecular Targets and Signaling Cascades

While the inhibitory effects of protolichesterinic acid on enzymes like 5-lipoxygenase and 12-lipoxygenase are known, its broader molecular interactions within the cell are still being uncovered. nih.govthieme-connect.com Recent studies have shown that this compound can disrupt mitochondrial function in cancer cells by inhibiting oxidative phosphorylation and is processed through the mercapturic pathway. wikipedia.orgnih.gov This suggests that its anti-proliferative effects may be linked to the metabolic state of the cell, particularly its mitochondrial fitness. nih.govthieme-connect.com

Future research will likely focus on identifying other direct molecular targets of this compound. Understanding how it modulates various signaling cascades is also a critical next step. For instance, its inhibitory effect on the ERK1/2 signaling pathway in normal endothelial cells, but not in certain cancer cell lines, suggests a cell-type-specific mechanism that warrants further investigation. thieme-connect.com Unraveling these complex interactions will provide a more complete picture of its mechanism of action and could reveal novel therapeutic applications.

Comprehensive Investigation of Novel Synthetic Analogues and Their Biological Profiles

The synthesis of this compound and its analogues has been a long-standing area of interest, with the first total synthesis reported in 1958. wikipedia.org More recent efforts have focused on developing more efficient and stereoselective synthetic routes. wikipedia.org The creation of novel synthetic analogues offers the exciting possibility of enhancing the compound's natural biological activities or even introducing new ones.

Structure-activity relationship studies have already provided some insights, indicating that the carboxylic acid group is crucial for its biological activity, while the stereospecific side chain and exocyclic double bond are not essential. wikipedia.org By systematically modifying the core structure, researchers can probe the pharmacophore and design analogues with improved potency, selectivity, and pharmacokinetic properties. Investigating the biological profiles of these new compounds will be essential to identify candidates with superior therapeutic potential for conditions ranging from inflammation to cancer. researchgate.net

Exploration of Biotechnological Production Methods for Sustainable Sourcing

The natural abundance of this compound in lichens like Cetraria islandica is quite low, approximately 0.1% of the lichen's total mass. wikipedia.orgrsc.org This low yield, coupled with the slow growth of lichens, makes traditional extraction methods for large-scale production unsustainable and ecologically damaging. houseofcoco.net Therefore, exploring biotechnological production methods is a critical future direction.

While early attempts to produce this compound using isolated fungal partners (mycobionts) in submerged cultures were unsuccessful, this area remains a promising avenue for research. wikipedia.orgrsc.org The fact that the symbiotic relationship between the fungus and alga appears to be important for its biosynthesis suggests that co-culturing or the use of elicitors to mimic the symbiotic state could be a viable strategy. wikipedia.org Advances in synthetic biology and metabolic engineering could also enable the transfer of the biosynthetic pathway into a fast-growing microbial host, offering a sustainable and scalable production platform. hilarispublisher.com Furthermore, research into optimizing culture conditions, such as media composition and aeration, could significantly improve yields. wikipedia.orgresearchgate.net

Advanced Mechanistic Studies using Multi-Omics Approaches

To gain a holistic understanding of how this compound affects cellular processes, researchers are increasingly turning to multi-omics approaches. elifesciences.orgnih.govnih.gov These powerful techniques, which include genomics, transcriptomics, proteomics, and metabolomics, allow for the simultaneous analysis of multiple layers of biological information.

By applying multi-omics to cells treated with this compound, scientists can map the global changes in gene expression, protein levels, and metabolic fluxes. mdpi.com This can help to identify the key pathways and networks that are perturbed by the compound, providing a more comprehensive view of its mechanism of action. elifesciences.org For example, a metabolomics study revealed that this compound is processed via the mercapturic pathway and leads to an increase in glutathione (B108866) synthesis. nih.gov Integrating this data with proteomic and transcriptomic analyses could reveal the upstream regulators and downstream effectors of this response, offering deeper insights into its cellular effects. nih.gov

Potential for Derivatization to Enhance Specific Bioactivities or Improve Delivery

Chemical derivatization offers another strategy to enhance the therapeutic potential of this compound. nih.govsigmaaldrich.com By adding or modifying functional groups on the molecule, it may be possible to improve its solubility, stability, bioavailability, and target specificity. For instance, creating ester or amide derivatives of the carboxylic acid group could alter its pharmacokinetic properties and cellular uptake.

Derivatization could also be used to create prodrugs that are activated only at the target site, thereby reducing off-target effects. Furthermore, attaching this compound to a targeting moiety, such as an antibody or a peptide, could enable its specific delivery to cancer cells or inflamed tissues, increasing its efficacy while minimizing systemic toxicity. The synthesis and biological evaluation of a library of such derivatives will be a key area of future research.

Ecological and Evolutionary Roles of this compound in Lichen Function and Interactions

Beyond its pharmacological properties, this compound and other lichen secondary metabolites play crucial roles in the survival and success of lichens in their natural environments. austplants.com.aumediresonline.org These compounds are not essential for primary metabolism but are vital for defense against herbivores, microbes, and UV radiation. youtube.comidw-online.de The production of these metabolites is influenced by environmental factors, highlighting their adaptive significance. austplants.com.au

Future research in this area will likely focus on several key questions. What are the specific ecological triggers that upregulate the biosynthesis of this compound? How does this compound mediate interactions with other organisms in the lichen's ecosystem, such as competing fungi, bacteria, and grazing invertebrates? elsevierpure.com Understanding the evolutionary history of the biosynthetic pathways for these compounds can also provide insights into the diversification of lichens and their adaptation to diverse and often harsh environments. fieldmuseum.org By combining ecological studies with molecular and genetic approaches, researchers can unravel the complex roles of this compound in the intricate web of life in which lichens thrive.

Interactive Data Table: Investigated Biological Activities of this compound

| Biological Activity | Target/Mechanism | Cell Line/Organism | Key Findings | Reference |

| Anti-proliferative | Inhibition of oxidative phosphorylation, processing via mercapturic pathway | T-47D (breast cancer), AsPC-1 (pancreatic cancer) | More marked effect in cells with poorer mitochondrial function at baseline. nih.govthieme-connect.com | nih.govthieme-connect.com |

| Anti-proliferative | Inhibition of DNA synthesis | T-47D, ZR-75-1 (breast cancer), K-562 (erythroleukemia) | Breast cancer cell lines were more sensitive than K-562. nih.gov | nih.gov |

| Anti-proliferative | Inhibition of fatty acid synthase (FASN) activity | SK-BR-3 (breast cancer) | Secondary downregulation of HER2 expression and inhibition of ERK1/2 and AKT signaling. nih.gov | nih.gov |

| Apoptosis Induction | Activation of caspases-3, 8, and 9 | HeLa (cervical cancer) | Synergistic effect with doxorubicin (B1662922). researchgate.net | researchgate.net |

| Enzyme Inhibition | 5-lipoxygenase and 12-lipoxygenase | Not specified | Known inhibitory activity. nih.govthieme-connect.com | nih.govthieme-connect.com |

| Antimicrobial | Broad-spectrum | Klebsiella pneumoniae, Vibrio cholerae, MRSA, Trichophyton rubrum | Potency exceeded ciprofloxacin (B1669076) against some bacteria and amphotericin B against a fungus. wikipedia.org | wikipedia.org |

| Antifungal | Induction of apoptosis via ROS and mitochondrial damage | Candida tropicalis | New insights into the mechanism of action against Candida species. dntb.gov.ua | dntb.gov.ua |

| Signal Transduction | Inhibition of ERK1/2 activation | Human Umbilical Vein Endothelial Cells (HUVEC) | Suggests potential anti-angiogenic activity. thieme-connect.com | thieme-connect.com |

Q & A

Q. What experimental methods are used to isolate protolichesterinic acid from lichen species?

this compound is typically isolated via solvent extraction followed by chromatographic purification. Lichen thalli are macerated in solvents like methanol or acetone, and the crude extract is subjected to column chromatography (e.g., silica gel) or thin-layer chromatography (TLC) for fractionation. High-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) is used for structural validation. Species such as Cetraria islandica and Parmelia reticulata are common sources .

Q. How is the antifungal efficacy of this compound evaluated in vitro?

Antifungal activity is assessed using dose-response assays to determine the effective dose (ED50). Pathogenic fungi (e.g., Fusarium oxysporum, Candida tropicalis) are treated with varying concentrations, and growth inhibition is measured via microplate dilution or agar diffusion. This compound exhibits ED50 values ranging from 20 μg/mL (for Sr fungi) to 150 μg/mL (for Pd fungi), with comparative studies against controls like hexaconazole .

Q. What assays are used to measure this compound’s cytotoxicity in cancer cell lines?

Cytotoxicity is quantified using the MTT assay for cell viability, thymidine uptake for DNA synthesis inhibition, and trypan blue exclusion for membrane integrity. IC50 values (e.g., 1.1–24.6 μg/mL in breast cancer lines) are calculated. Apoptosis is confirmed via caspase-3 activation and morphological changes (e.g., chromatin condensation) .

Advanced Research Questions

Q. How does this compound inhibit oxidative phosphorylation in cancer cells?

this compound disrupts mitochondrial function by suppressing oxidative phosphorylation, as shown via Seahorse extracellular flux analysis. Metabolomic profiling reveals reduced ATP production and altered tricarboxylic acid (TCA) cycle intermediates. Transmission electron microscopy (TEM) further confirms mitochondrial structural damage .

Q. What mechanisms underlie this compound’s induction of apoptosis in HeLa cells?

The compound triggers apoptosis via caspase-3, -8, and -9 activation, accompanied by Bax upregulation and Bcl-2 downregulation. ROS accumulation and mitochondrial membrane depolarization are critical, validated using fluorescent probes (e.g., DCFH-DA for ROS) and JC-1 staining for mitochondrial potential .

Q. How is the inhibitory activity of this compound against RecA protein characterized?

Enzyme inhibition is studied using ATPase assays, with IC50 values determined via kinetic analysis (e.g., this compound IC50 = 14.2 μM). Molecular docking predicts binding to the ssDNA site in RecA’s L2 loop, validated by competitive binding assays .

Q. What methodologies resolve contradictions in this compound’s lipoxygenase-inhibitory vs. antiproliferative effects?

Contradictory data are addressed using isoform-specific lipoxygenase (LOX) assays (e.g., 5-LOX vs. 12-LOX) and genetic knockdown models. Metabolite profiling (e.g., LC-MS) confirms that antiproliferative effects are independent of LOX inhibition, linked instead to PPARγ/Nrf2 pathway activation .

Q. How are structure-activity relationship (SAR) studies conducted for this compound derivatives?

SAR studies involve synthesizing analogs (e.g., α-methylene-γ-lactones) and testing their dual activation of PPARγ and Nrf2. Cytotoxicity (LC50) is compared to the parent compound (e.g., HeLa LC50 ≈ 50 μM for this compound) using MTT assays. Substituent effects are analyzed via molecular dynamics simulations .

Methodological Notes

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values (e.g., 16–64 μg/mL against Helicobacter pylori) .

- ROS Detection : Employ fluorescent dyes (e.g., DHE for superoxide) coupled with flow cytometry .

- Enzyme Kinetics : Perform Lineweaver-Burk plots to identify inhibition type (e.g., uncompetitive for RecA ATPase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。